3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound known for its rich structural complexity and potential applications in various scientific fields. This compound embodies a fusion of diverse heterocycles including pyridine, oxadiazole, azetidine, and quinazoline, making it a subject of interest for organic chemists and pharmaceutical researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach for synthesizing 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one involves the formation of each heterocyclic ring separately followed by strategic coupling and cyclization steps.
Synthesis of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazole): : This intermediate can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with cyanogen bromide under basic conditions.
Formation of azetidine ring: : The next step involves the formation of the azetidine ring, which can be achieved through a nucleophilic substitution reaction involving a halogenated ethyl derivative.
Coupling to form the final compound: : The previously synthesized intermediates are coupled via a series of amide bond formations and cyclization reactions under controlled temperatures and using appropriate catalysts.
Industrial Production Methods
In industrial settings, the synthesis of such complex molecules is usually carried out in batch reactors with precise control over reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and the use of high-efficiency catalytic systems to facilitate the various coupling and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including but not limited to:
Oxidation: : Conversion of the heterocyclic nitrogen atoms to their respective oxides.
Reduction: : Selective hydrogenation of double bonds within the heterocyclic rings.
Substitution: : Electrophilic or nucleophilic substitutions primarily on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl halides.
Major Products Formed
Oxidation: : Formation of oxides of nitrogen-containing heterocycles.
Reduction: : Saturated heterocycles with hydrogenated double bonds.
Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
The compound's unique structure enables it to play a significant role in various fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, potential enzyme inhibitors.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action primarily involves interactions with molecular targets such as enzymes, receptors, and DNA. The heterocyclic rings enable strong binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved often depend on the biological context and the exact molecular target.
Comparison with Similar Compounds
Comparison with Other Compounds
The compound stands out due to its unique combination of pyridine, oxadiazole, azetidine, and quinazoline rings, which is not commonly found in other molecules. This structural uniqueness offers distinctive chemical reactivity and biological activity.
List of Similar Compounds
3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives
Azetidine-1-yl-ethyl derivatives
Quinazolin-4(3H)-one derivatives
The above compounds share similarities in individual ring structures but do not combine all four heterocycles as seen in 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, making this compound distinct in its class.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c27-17(11-26-12-22-15-6-2-1-5-14(15)20(26)28)25-9-13(10-25)19-23-18(24-29-19)16-7-3-4-8-21-16/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCYUQAEYNJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.